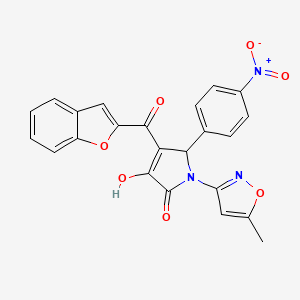

4-(benzofuran-2-carbonyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-5-(4-nitrophenyl)-1H-pyrrol-2(5H)-one

Description

4-(benzofuran-2-carbonyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-5-(4-nitrophenyl)-1H-pyrrol-2(5H)-one is a structurally complex heterocyclic compound featuring a pyrrol-2-one core substituted with benzofuran-2-carbonyl, 5-methylisoxazole, and 4-nitrophenyl moieties. The 4-nitrophenyl group introduces strong electron-withdrawing properties, while the benzofuran and isoxazole rings contribute to its aromatic and hydrogen-bonding capabilities.

Properties

IUPAC Name |

3-(1-benzofuran-2-carbonyl)-4-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-2-(4-nitrophenyl)-2H-pyrrol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H15N3O7/c1-12-10-18(24-33-12)25-20(13-6-8-15(9-7-13)26(30)31)19(22(28)23(25)29)21(27)17-11-14-4-2-3-5-16(14)32-17/h2-11,20,28H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHVXGZDDADGJCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)N2C(C(=C(C2=O)O)C(=O)C3=CC4=CC=CC=C4O3)C5=CC=C(C=C5)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H15N3O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(benzofuran-2-carbonyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-5-(4-nitrophenyl)-1H-pyrrol-2(5H)-one is a heterocyclic organic molecule notable for its diverse structural features, including a benzofuran moiety, hydroxyl group, isoxazole ring, and nitrophenyl substituent. This compound is part of a growing class of benzofuran derivatives that have garnered attention for their potential biological activities, particularly in the fields of cancer therapy and anti-inflammatory treatments.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions utilizing solvents like ethanol or DMF (dimethylformamide) under reflux conditions. Techniques such as Thin Layer Chromatography (TLC) are employed to monitor the progress of reactions and identify products. The molecular formula for this compound is with a molecular weight of approximately 376.36 g/mol.

Anticancer Activity

Recent studies have highlighted the anticancer properties of benzofuran derivatives, including the target compound. The mechanism of action often involves the inhibition of cell proliferation in various cancer cell lines. For instance, derivatives with similar structures have shown significant antiproliferative activity against human ovarian cancer cell lines, with IC50 values indicating effective concentrations needed to inhibit cell growth .

In a comparative study, compounds structurally related to the target molecule demonstrated enhanced activity when specific functional groups were introduced. For example, the introduction of methyl or methoxy groups on the benzofuran ring has been shown to positively influence the anticancer efficacy .

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory activity by modulating pathways associated with inflammatory responses. Benzofuran derivatives have been reported to inhibit pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2), which are critical in inflammatory processes. This activity is particularly relevant in conditions like arthritis and other inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of benzofuran derivatives. The presence of various functional groups significantly affects the pharmacological profile:

| Substituent | Effect on Activity |

|---|---|

| Hydroxyl Group | Enhances solubility and biological activity |

| Methyl Group | Increases antiproliferative effects |

| Methoxy Group | Improves interaction with biological targets |

| Nitro Group | Potentially increases cytotoxicity |

Case Studies

- Antiproliferative Effects : A study evaluated several benzofuran derivatives against human cancer cell lines, revealing that compounds with additional methyl or methoxy groups exhibited IC50 values lower than 20 µM, indicating strong antiproliferative effects .

- Inflammation Modulation : Another investigation focused on the anti-inflammatory potential of related compounds, demonstrating that certain derivatives could significantly reduce levels of TNF-α and IL-1β in vitro, suggesting their utility in treating inflammatory diseases .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. The cytotoxic effects were evaluated on various cancer cell lines, including K562 and HL60 leukemia cells:

- Cytotoxicity Studies : The compound demonstrated an IC50 value of 5 μM against K562 cells and 0.1 μM against HL60 cells, indicating potent activity. These results suggest that the compound can selectively target cancer cells without significantly affecting normal cells.

In vitro testing against A549 lung adenocarcinoma cells revealed that structural modifications could enhance the inhibition of the AKT signaling pathway, which is crucial for cancer cell proliferation.

Antimicrobial Activity

The compound has also shown promise in antimicrobial applications. Preliminary investigations indicate that modifications in its structure can lead to enhanced activity against various bacterial strains. The presence of specific functional groups appears to play a significant role in its efficacy.

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is vital for optimizing the biological efficacy of this compound. Key findings include:

- The presence of hydroxyl groups enhances interaction with biological targets, promoting cytotoxicity.

- Modifications at specific positions on the benzofuran ring can lead to increased potency against cancer cell lines.

Case Studies

Several case studies have explored the biological activities of related compounds:

- Benzofuran Derivatives : A study involving benzofuran derivatives indicated that compounds with specific halogen substitutions exhibited enhanced anticancer properties through selective inhibition of critical pathways in cancer cell proliferation.

- Dual Inhibitors : Research on dual inhibitors combining tubulin and histone deacetylase (HDAC) activities demonstrated that certain structural features significantly improved antiproliferative activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of this compound can be compared to analogs with modifications in the aryl, heterocyclic, or substituent groups. Below is a detailed analysis based on evidence from related compounds:

Core Structural Analogues

Functional Group Variations

- Benzofuran vs. Benzyloxy-Dihydrobenzofuran: describes a compound with a dihydrobenzofuran ring substituted with a benzyloxy group.

- Nitro vs. Alkoxy/Hydroxy Groups : The target compound’s 4-nitrophenyl group contrasts with alkoxy-substituted analogs (e.g., 4-(isopentyloxy)-3-methoxyphenyl in ). Nitro groups enhance electrophilicity, whereas alkoxy groups improve metabolic stability and membrane permeability .

Research Findings and Data Gaps

- Synthetic Feasibility : highlights high yields (62%) for analogs like Compound 20, suggesting that the target compound’s synthesis may follow similar efficiency, though nitro groups can complicate purification due to polarity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.